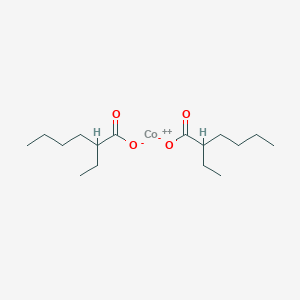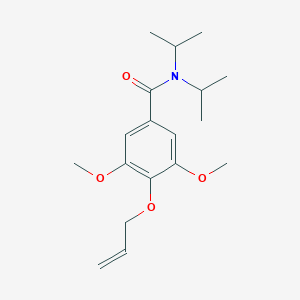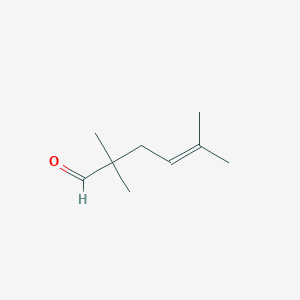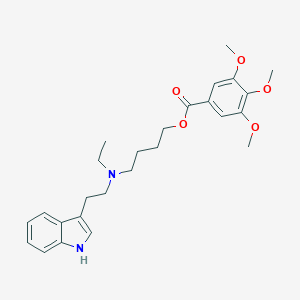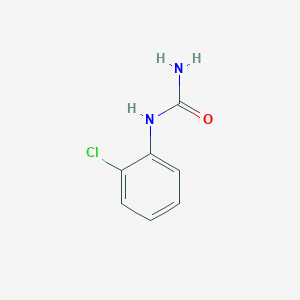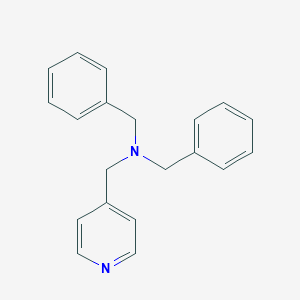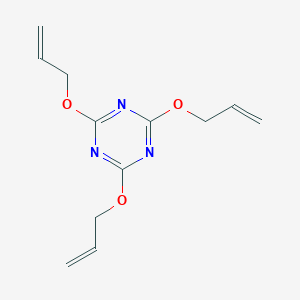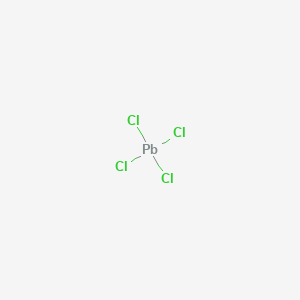
Lead tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Lead Tetrachloride: An Overview Lead tetrachloride is a chemical compound that is commonly used in scientific research. It is a yellowish-brown crystalline powder that is soluble in water and other organic solvents. This compound is known for its high toxicity and has been used in various applications, including as a catalyst in organic reactions, as a reagent in analytical chemistry, and as a source of lead in the synthesis of other lead compounds. Synthesis Method Lead tetrachloride can be synthesized through various methods, including the reaction of lead with chlorine gas, the reaction of lead oxide with hydrochloric acid, and the reaction of lead acetate with hydrochloric acid. The most common method involves the reaction of lead with excess chlorine gas in a closed system, which results in the formation of lead tetrachloride. Scientific Research Application Lead tetrachloride has been widely used in scientific research due to its ability to form stable complexes with various ligands. It has been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation and the chlorination of aromatic compounds. It has also been used as a reagent in analytical chemistry for the determination of various metals, including lead, copper, and iron. Mechanism of Action The mechanism of action of lead tetrachloride is not fully understood. However, it is believed that it reacts with various functional groups in organic molecules, such as carboxylic acids and alcohols, to form stable complexes. It also reacts with various metals to form metal complexes, which can be used as catalysts in organic reactions. Biochemical and Physiological Effects Lead tetrachloride is highly toxic and can cause severe damage to the liver and kidneys. It can also cause damage to the nervous system and lead to neurological disorders. Exposure to lead tetrachloride can also cause anemia, gastrointestinal problems, and reproductive problems. Advantages and Limitations for Lab Experiments The main advantage of lead tetrachloride in lab experiments is its ability to form stable complexes with various ligands. This makes it a useful reagent in analytical chemistry and a catalyst in organic reactions. However, its high toxicity and potential health hazards limit its use in lab experiments. Future Directions There are several future directions for the use of lead tetrachloride in scientific research. One potential application is in the synthesis of new lead compounds for use in organic reactions and as catalysts. Another potential application is in the development of new analytical methods for the determination of various metals. Additionally, further research is needed to fully understand the mechanism of action of lead tetrachloride and its potential health hazards.
Eigenschaften
CAS-Nummer |
13463-30-4 |
|---|---|
Produktname |
Lead tetrachloride |
Molekularformel |
PbCl4 Cl4P |
Molekulargewicht |
349 g/mol |
IUPAC-Name |
tetrachloroplumbane |
InChI |
InChI=1S/4ClH.Pb/h4*1H;/q;;;;+4/p-4 |
InChI-Schlüssel |
PJYXVICYYHGLSW-UHFFFAOYSA-J |
SMILES |
Cl[Pb](Cl)(Cl)Cl |
Kanonische SMILES |
Cl[Pb](Cl)(Cl)Cl |
Andere CAS-Nummern |
13463-30-4 |
Synonyme |
lead tetrachloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



